Product packaging for 4-Ethoxy-3-methoxyphenethyl alcohol(Cat. No.:CAS No. 77891-29-3)

4-Ethoxy-3-methoxyphenethyl alcohol

Cat. No.: B11989663
CAS No.: 77891-29-3
M. Wt: 196.24 g/mol
InChI Key: XYPMGJKFSRTMFY-UHFFFAOYSA-N
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Description

Contextualization within Phenethyl Alcohol Derivatives Research

Phenethyl alcohols are a class of organic compounds characterized by a phenethyl group (a benzene (B151609) ring attached to an ethyl group) bearing a hydroxyl (-OH) substituent on the side chain. This core structure is prevalent in nature and serves as a backbone for numerous compounds with significant biological and commercial applications. Research into phenethyl alcohol derivatives is vast, encompassing studies on their synthesis, natural occurrence, and diverse activities. Homovanillyl alcohol (4-hydroxy-3-methoxyphenethyl alcohol), for instance, is a well-documented metabolite of dopamine. nih.gov Another related compound, 4-methoxyphenethyl alcohol, has been identified as a major component in the odor of certain plants and has been studied for its effects on microorganisms. glpbio.com

In this context, 4-Ethoxy-3-methoxyphenethyl alcohol represents a specific structural variation, where the hydroxyl group at the 4-position of the benzene ring, common in many related natural compounds, is replaced by an ethoxy group. This seemingly minor alteration can significantly impact the molecule's physicochemical properties, such as its polarity, solubility, and reactivity, thereby distinguishing it from its more studied counterparts.

Academic Significance of this compound as a Chemical Entity

The academic significance of this compound currently lies more in its potential than in a body of established research. As a rare and unique chemical, its primary role is that of a specialized building block or reference compound in niche areas of chemical synthesis and analysis. sigmaaldrich.com Its availability allows researchers to systematically study the influence of the ethoxy group in this specific molecular framework, contributing to a deeper understanding of structure-property relationships within the broader family of phenethyl alcohol derivatives.

The compound is identified by its unique CAS number, 77891-29-3, and has a molecular formula of C11H16O3 and a molecular weight of 196.24 g/mol . chemicalbook.com While detailed experimental data remains scarce, some basic physicochemical properties have been predicted.

Predicted Physicochemical Properties of this compound

Property Predicted Value
Boiling Point 297.3±0.0 °C
Density 1.064±0.06 g/cm³

Data sourced from ChemicalBook chemicalbook.com

Overview of Current Research Trajectories in the Chemistry of this compound

Current research explicitly focused on this compound is exceptionally limited. Major chemical suppliers list it as a product for early-discovery research, with the explicit note that analytical data is not collected for the compound, and the responsibility for confirming its identity and purity rests with the researcher. sigmaaldrich.com This indicates that the compound is not yet a mainstream subject of investigation.

The foreseeable research trajectories would likely involve:

Development of Synthetic Routes: Establishing efficient and scalable methods for the synthesis of this compound would be a crucial first step to enable further research.

Comprehensive Characterization: Detailed spectroscopic analysis using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is needed to create a complete and verified profile of the compound.

Exploration of Physicochemical Properties: Experimental determination of properties like melting point, boiling point, solubility in various solvents, and partition coefficient would provide a solid foundation for any future application-oriented studies.

Comparative Studies: Research comparing the properties and reactivity of this compound with its methoxy (B1213986), hydroxy, and other analogues would provide valuable insights into the effects of the ethoxy substitution.

At present, the scientific community awaits foundational research to unlock the potential of this specific phenethyl alcohol derivative.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16O3 B11989663 4-Ethoxy-3-methoxyphenethyl alcohol CAS No. 77891-29-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77891-29-3

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

2-(4-ethoxy-3-methoxyphenyl)ethanol

InChI

InChI=1S/C11H16O3/c1-3-14-10-5-4-9(6-7-12)8-11(10)13-2/h4-5,8,12H,3,6-7H2,1-2H3

InChI Key

XYPMGJKFSRTMFY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CCO)OC

Origin of Product

United States

Synthetic Methodologies for 4 Ethoxy 3 Methoxyphenethyl Alcohol

Retrosynthetic Analysis of the 4-Ethoxy-3-methoxyphenethyl Alcohol Scaffold

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves "deconstructing" a target molecule into simpler, commercially available starting materials. lkouniv.ac.inamazonaws.comyoutube.com This process is guided by known and reliable chemical reactions, viewed in reverse. lkouniv.ac.in

The phenethyl alcohol framework is characterized by a two-carbon chain attached to a phenyl ring, with a hydroxyl group on the terminal carbon. A primary retrosynthetic strategy involves a one-group C-C disconnection. youtube.com For this compound, the key disconnection is made at the Cα-Cβ bond of the ethyl alcohol side chain. This approach simplifies the target molecule into a C1 synthon and a benzyl (B1604629) synthon. This is a logical disconnection as it corresponds to the reverse of a reliable bond-forming reaction. lkouniv.ac.inslideshare.net

Another key aspect of retrosynthetic analysis is Functional Group Interconversion (FGI). lkouniv.ac.in In this case, the primary alcohol of the target molecule can be conceptually converted back to a more synthetically accessible functional group, such as an aldehyde. This FGI step is crucial as it leads directly to a key precursor.

Following the disconnection and FGI strategies, the primary precursor for the synthesis of this compound is identified as 4-ethoxy-3-methoxybenzaldehyde (B93258). orgsyn.orgnih.govsigmaaldrich.comepa.gov This aromatic aldehyde serves as the foundational building block, containing the required substituted phenyl ring. The synthesis of 4-ethoxy-3-methoxybenzaldehyde itself can be achieved through methods such as the ethylation of isovanillin (B20041) using reagents like diethyl sulfate (B86663) or haloethanes under basic conditions. nih.govgoogle.comgoogle.com

The C1 synthon identified in the disconnection step corresponds to a methyl group that will be added to the aldehyde. This sets the stage for the forward synthetic reactions to construct the final phenethyl alcohol structure.

Conventional Synthetic Approaches to this compound

The forward synthesis of this compound from its key precursor, 4-ethoxy-3-methoxybenzaldehyde, primarily involves the reduction of the aldehyde functional group.

The conversion of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. ncert.nic.in For 4-ethoxy-3-methoxybenzaldehyde, this reduction can be accomplished through several reliable methods.

Sodium borohydride (B1222165) (NaBH₄) is a widely used and effective reducing agent for converting aldehydes and ketones to their corresponding alcohols. ncert.nic.inmasterorganicchemistry.com It is valued for its mild reaction conditions and high chemoselectivity, meaning it will selectively reduce the aldehyde group without affecting other functional groups on the aromatic ring. cdnsciencepub.com

The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol. acs.org In a specific application, the reduction of 4-ethoxy-3-methoxybenzaldehyde using sodium borohydride was conducted under ultrasonic irradiation, which can enhance reaction rates. ugm.ac.idresearchgate.net This method provides a simple and energy-efficient route to the corresponding benzyl alcohol. ugm.ac.id

Hydride-Mediated Reduction of Aromatic Aldehydes
Aldehyde PrecursorReducing AgentSolventConditionsProductYield
4-ethoxy-3-methoxybenzaldehydeSodium Borohydride (NaBH₄)Ethanol (small amount)Ultrasonic irradiation, Room Temperature4-ethoxy-3-methoxybenzyl alcohol71-96% researchgate.net
BenzaldehydeSodium Borohydride (NaBH₄)MethanolRoom Temperature, 5 minBenzyl alcohol~60% acs.org

Catalytic hydrogenation is another important method for the reduction of aromatic aldehydes. beilstein-journals.orgbeilstein-journals.orgnih.gov This process involves the use of hydrogen gas (H₂) and a metal catalyst. beilstein-journals.org Various metals such as palladium (Pd), platinum (Pt), and ruthenium (Ru) have been employed for this transformation. nih.govresearchgate.net

A typical procedure involves dissolving the aldehyde in a solvent like ethanol, adding a catalyst such as Pd on carbon (Pd/C), and then introducing hydrogen gas, often at atmospheric pressure. beilstein-journals.orgbeilstein-journals.org The reaction is generally carried out at room temperature. beilstein-journals.orgbeilstein-journals.orgnih.gov This method is considered a "greener" alternative to hydride reagents as it replaces them with hydrogen, which is more weight-efficient. beilstein-journals.orgnih.gov However, care must be taken to avoid side reactions like the hydrogenation of the aromatic ring or hydrogenolysis of the resulting alcohol. beilstein-journals.orgnih.gov

Catalytic Hydrogenation of Aromatic Aldehydes
SubstrateCatalystSolventConditionsConversion/Yield
Aromatic AldehydesPd(0)EnCat™ 30NPEthanolH₂ (balloon), Room Temp, 16hHigh to excellent conversions beilstein-journals.orgbeilstein-journals.orgnih.gov
Aromatic AldehydesRu complex in waterWaterFormic acid/formate bufferGood to excellent yields researchgate.net

Alkylation and Functionalization Strategies for Phenolic or Aromatic Substrates

The primary route to this compound involves the selective etherification of a phenolic precursor. The Williamson ether synthesis is a cornerstone reaction for this transformation. wikipedia.orgmasterorganicchemistry.com This method typically involves the reaction of an alkoxide ion with a primary alkyl halide through an S_N2 mechanism. wikipedia.orgmasterorganicchemistry.com

A plausible and efficient starting material for this synthesis is homovanillyl alcohol (4-hydroxy-3-methoxyphenethyl alcohol). nih.govwikipedia.org The synthesis proceeds by the deprotonation of the phenolic hydroxyl group of homovanillyl alcohol to form a more nucleophilic phenoxide ion, which then reacts with an ethylating agent.

Reaction Scheme:

Generated code

(where LG is a leaving group, such as I, Br, or a sulfonate ester)

A critical aspect of this synthesis is the chemoselectivity , as homovanillyl alcohol possesses two hydroxyl groups: a phenolic hydroxyl and a primary aliphatic alcohol. The phenolic hydroxyl group is more acidic than the aliphatic alcohol, allowing for its selective deprotonation with a suitable base. This difference in acidity is key to directing the ethylation to the desired position.

Common reagents and conditions for this alkylation strategy include:

Base: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective for generating the phenoxide ion. numberanalytics.com Weaker bases like potassium carbonate can also be used, often under phase-transfer catalysis conditions. orgchemres.org

Ethylating Agent: Ethyl halides, such as ethyl iodide or ethyl bromide, are common choices. masterorganicchemistry.com

Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they can enhance the nucleophilicity of the alkoxide ion. numberanalytics.com

Phase-transfer catalysis (PTC) is a valuable technique to enhance the efficiency of this reaction, especially when using inorganic bases like sodium hydroxide (B78521) or potassium carbonate. researchgate.net A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the alkylating agent is present, thereby increasing the reaction rate. phasetransfercatalysis.comphasetransfercatalysis.com

Side reactions can occur, primarily the base-catalyzed elimination of the alkylating agent, especially with more sterically hindered alkyl halides or at higher temperatures. wikipedia.orgyoutube.com Since a primary ethyl halide is used, this is less of a concern. Another potential side reaction is C-alkylation on the aromatic ring, though O-alkylation is generally favored for phenoxides. wikipedia.org

Novel and Green Chemistry Methodologies in this compound Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent-Free Reaction Conditions

Performing reactions without a solvent offers significant environmental benefits by reducing solvent waste and simplifying product purification. For the synthesis of ethers, solvent-free conditions can be achieved, often with the aid of microwave irradiation. orgchemres.org

A potential solvent-free approach for the synthesis of this compound could involve the direct reaction of homovanillyl alcohol with an ethylating agent in the presence of a solid base, such as potassium carbonate. orgchemres.org Microwave irradiation can be employed to accelerate the reaction, often leading to shorter reaction times and higher yields compared to conventional heating. wikipedia.org

Mechanochemical Synthesis Approaches (e.g., Grinding Methods)

Mechanochemistry, which involves inducing chemical reactions through mechanical force, such as grinding in a ball mill, is an emerging green chemistry technique. sigmaaldrich.com These reactions are often performed in the solid state or with minimal amounts of liquid (liquid-assisted grinding), significantly reducing solvent usage.

The Williamson ether synthesis can be adapted to mechanochemical conditions. A potential mechanochemical synthesis of this compound would involve grinding homovanillyl alcohol, a solid base (e.g., potassium carbonate), and an ethylating agent in a ball mill. This method avoids the need for bulk solvents and can lead to the formation of the desired product through mechanically induced reactivity.

Enzymatic and Biocatalytic Pathways for Phenethyl Alcohol Production (Analogous Studies)

While direct enzymatic O-ethylation of phenols is not as commonly reported as other transformations, analogous biocatalytic studies suggest potential pathways. Lipases, for instance, are widely used for the synthesis of esters from phenolic alcohols in organic media. Although their primary function is esterification, some lipases can exhibit promiscuous activity and catalyze other reactions under specific conditions.

More relevantly, research into the enzymatic production of substituted phenylethanols from precursor molecules offers a potential "green" route. For example, engineered microorganisms could potentially be designed to convert a readily available starting material into homovanillyl alcohol, which could then be subjected to a green chemical ethylation step. While a direct one-pot enzymatic synthesis of this compound is not yet established, the principles of biocatalysis offer a promising avenue for future sustainable production methods.

Optimization and Scale-Up Considerations for this compound Synthesis

Transitioning a synthetic procedure from the laboratory to an industrial scale requires careful optimization of reaction parameters and consideration of various engineering challenges.

Optimization of Reaction Parameters:

For the Williamson ether synthesis of this compound, several factors need to be optimized to maximize yield and purity while minimizing costs and environmental impact. acs.orgnih.govrsc.org

ParameterConsiderations for Optimization
Base The choice of base affects reaction rate and selectivity. Stronger bases may lead to faster reactions but can also promote side reactions. The cost and ease of handling are also important factors.
Solvent The solvent influences the solubility of reactants and the reaction rate. While polar aprotic solvents are effective, their toxicity and cost may necessitate exploring greener alternatives.
Temperature Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts. The optimal temperature is a balance between reaction speed and selectivity.
Reactant Stoichiometry The molar ratio of the reactants (homovanillyl alcohol, base, and ethylating agent) needs to be optimized to ensure complete conversion of the starting material while minimizing the use of excess reagents.
Catalyst (if used) For phase-transfer catalyzed reactions, the type and loading of the catalyst must be optimized to achieve the desired reaction rate and efficiency.

Scale-Up Considerations:

Scaling up the synthesis of this compound presents several challenges: youtube.com

Heat Transfer: Exothermic reactions can be difficult to control on a large scale. Efficient heat removal is crucial to prevent runaway reactions and ensure product quality.

Mass Transfer: In heterogeneous reaction mixtures (e.g., solid-liquid phase-transfer catalysis), efficient mixing is essential to ensure adequate contact between reactants.

Work-up and Purification: Isolation and purification of the final product can be more complex on a larger scale. The choice of extraction solvents and purification methods (e.g., distillation, crystallization) must be scalable and economically viable.

Safety: The handling of large quantities of flammable solvents and potentially hazardous reagents requires strict safety protocols and specialized equipment.

The development of robust and scalable synthetic methodologies, particularly those incorporating green chemistry principles, is essential for the efficient and sustainable production of this compound.

Chemical Reactivity and Transformation Studies of 4 Ethoxy 3 Methoxyphenethyl Alcohol

Oxidation Pathways of the Primary Alcohol Group

The primary alcohol functional group in 4-ethoxy-3-methoxyphenethyl alcohol is susceptible to oxidation to form corresponding aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions employed.

The oxidation of the primary alcohol in this compound yields 4-ethoxy-3-methoxybenzaldehyde (B93258). This transformation is a common and crucial step in the synthesis of various derivatives. The direct synthesis of 4-ethoxy-3-methoxybenzaldehyde is often achieved through the ethylation of isovanillin (B20041) using reagents like bromoethane (B45996) in the presence of a base. google.com Another method involves the reaction of vanillin (B372448) with diethyl sulfate (B86663) and sodium hydroxide (B78521). nih.gov

The resulting aldehyde, 4-ethoxy-3-methoxybenzaldehyde, is a crystalline solid. nih.gov Its structure has been confirmed to be nearly planar, which is a significant factor in its reactivity and interactions. nih.gov

Achieving the selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids is a significant area of research in organic synthesis. organic-chemistry.orgchemistrysteps.com Several methodologies have been developed that can be applied to substrates like this compound.

Mild oxidizing agents are typically employed for this selective transformation. chemistrysteps.com Common examples include:

Pyridinium chlorochromate (PCC) and Pyridinium dichromate (PDC) . chemistrysteps.com

Swern oxidation , which utilizes dimethyl sulfoxide (B87167) (DMSO) and an activator like oxalyl chloride. chemistrysteps.com

Dess-Martin periodinane (DMP) oxidation. chemistrysteps.com

Catalytic methods are often preferred for their efficiency and greener profiles. rsc.org These include:

TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) catalyzed oxidations , which can use co-oxidants like trichloroisocyanuric acid or be part of an aerobic oxidation system with a copper catalyst. organic-chemistry.orggoogle.com

Metal-free oxidation systems , such as the one using sodium dithionite (B78146) and tert-butyl hydroperoxide (TBHP), which generates a sulfate radical anion as the controllable oxidant. researchgate.net

The choice of method depends on factors such as the desired yield, selectivity, and tolerance of other functional groups within the molecule.

Oxidation MethodReagentsKey Features
Swern OxidationDMSO, Oxalyl Chloride, TriethylamineMild conditions, avoids heavy metals. chemistrysteps.com
Dess-Martin OxidationDess-Martin PeriodinaneHigh efficiency for a wide range of alcohols. chemistrysteps.com
TEMPO-catalyzed OxidationTEMPO, Co-oxidant (e.g., NaOCl)Highly selective for primary alcohols. organic-chemistry.orggoogle.com
Metal-free OxidationNa2S2O4, TBHPEnvironmentally benign, good yields for aromatic alcohols. researchgate.net

Nucleophilic Substitution Reactions Involving the Phenethyl Alcohol Moiety

The hydroxyl group of the phenethyl alcohol can be converted into a good leaving group, enabling subsequent nucleophilic substitution reactions.

The conversion of benzylic and phenethyl alcohols to their corresponding halides is a fundamental transformation. For bromination, reagents like phosphorus tribromide (PBr₃) or a combination of triphenylphosphine (B44618) and N-bromosuccinimide (NBS) are effective. chemicalforums.comrsc.org The use of triphenylphosphine and tribromoisocyanuric acid also provides a method for converting primary alcohols to alkyl bromides under neutral conditions. researchgate.net

General Procedure for Bromination using PPh₃ and NBS: To a solution of the alcohol and triphenylphosphine in a suitable solvent like THF, N-bromosuccinimide is added. The reaction is typically rapid at room temperature. rsc.org

Alternative methods for halogenation include the use of thionyl chloride (SOCl₂) for chlorination. chemicalforums.com For greener approaches, systems like triphenylphosphine and bromotrichloromethane (B165885) have been explored to avoid harsh acidic conditions. researchgate.net

Once converted to a halide, the phenethyl group becomes susceptible to attack by various nucleophiles. For instance, the resulting bromide can react with nucleophilic species like phenanthroline derivatives. The nitrogen atoms in the phenanthroline ring system can act as nucleophiles, displacing the bromide to form a new carbon-nitrogen bond.

Such reactions are foundational in the synthesis of more complex molecules and ligands for coordination chemistry. The reactivity of phenanthroline itself can be tuned through functionalization, for example, via direct arylation. rsc.org

Electrophilic Aromatic Substitution on the this compound Core

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (SEAr) due to the presence of two electron-donating groups: the ethoxy and methoxy (B1213986) groups. wikipedia.orglibretexts.org These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. wikipedia.org

The primary activating groups on the ring are:

-OCH₂CH₃ (Ethoxy group) : An ortho, para-director and a strong activating group.

-OCH₃ (Methoxy group) : An ortho, para-director and a strong activating group.

-CH₂CH₂OH (Hydroxyethyl group) : A weakly activating ortho, para-director.

Given the substitution pattern, the available positions for electrophilic attack are C-2, C-5, and C-6. The directing effects of the existing substituents will influence the regioselectivity of the reaction. The ethoxy and methoxy groups strongly activate the ring, making it more nucleophilic than benzene itself. youtube.com

Common electrophilic aromatic substitution reactions include: masterorganicchemistry.com

Nitration : Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation : Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Sulfonation : Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation : Introduction of an alkyl or acyl group using an alkyl or acyl halide with a Lewis acid catalyst.

The specific outcome of an electrophilic substitution on this molecule would depend on the reaction conditions and the nature of the electrophile, with steric hindrance also playing a role in determining the final product distribution.

C–H Functionalization Studies on Phenethyl Alcohol Derivatives (Analogous Research)

The direct functionalization of carbon-hydrogen (C–H) bonds in phenethyl alcohol derivatives represents a powerful strategy in synthetic chemistry for the construction and diversification of complex molecules. researchgate.net While research specifically on this compound is limited in this area, analogous studies on phenethyl alcohol derivatives provide significant insights into the potential chemical transformations of this compound class. These studies primarily focus on achieving regioselectivity, particularly at the ortho-, meta-, and para-positions of the phenyl ring, through transition metal catalysis. nih.gov

A notable advancement in this field is the development of palladium-catalyzed meta-C–H functionalization. nih.govrsc.orgnih.gov Researchers have reported an efficient meta-C–H arylation of phenethyl alcohol derivatives by employing a removable oxime ether directing group. nih.govrsc.orgnih.gov This method utilizes a palladium catalyst in conjunction with an electronically activated norbornene as a transient mediator and a specific pyridone ligand to achieve high efficiency and broad substrate scope. nih.govrsc.org

The general mechanism for this transformation involves an initial ortho-C–H activation directed by the oxime ether, followed by the insertion of norbornene. nih.gov This sequence facilitates a subsequent meta-C–H activation, leading to the desired arylation. nih.gov The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE), has been shown to be an effective solvent for certain substrates, enhancing the reaction yields. nih.govrsc.org For instance, with ortho-substituted phenethyl alcohol derivatives, TFE proved to be a more efficient solvent than other fluorinated alcohols, yielding arylated products in the range of 43–76%. nih.gov

The reaction conditions for these C–H functionalization studies are meticulously optimized. A typical reaction involves the phenethyl alcohol-derived oxime ether, an aryl iodide, a palladium acetate (B1210297) catalyst, a ligand, an acetate salt, and a norbornene derivative in a suitable solvent, heated for several hours. nih.gov The scope of the reaction is quite broad, tolerating various functional groups on both the phenethyl alcohol derivative and the aryl iodide. For example, phenethyl alcohol-derived oxime ethers with both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., trifluoromethoxy, acetylamino) substituents at the 3-position have been successfully arylated with high efficiency. nih.gov

The following table summarizes the scope of different aryl iodides used in the meta-C–H arylation of a phenethyl alcohol-derived oxime ether, demonstrating the versatility of this methodology.

Table 1: Scope of Aryl Iodides in the meta-C–H Arylation of a Phenethyl Alcohol Derivative

Entry Aryl Iodide Product Yield (%)
1 4-iodo-N,N-dimethylaniline 78
2 4-iodoanisole 85
3 1-iodo-4-phenoxybenzene 72
4 1-fluoro-4-iodobenzene 65
5 1-chloro-4-iodobenzene 71
6 1-bromo-4-iodobenzene 70
7 1-iodo-4-(trifluoromethoxy)benzene 68
8 1-iodo-4-nitrobenzene 55
9 methyl 4-iodobenzoate 76
10 1-iodo-3,5-dimethylbenzene 81
11 1-iodo-3-methoxybenzene 75
12 2-iodonaphthalene 69

Data sourced from a study on the Pd-catalyzed meta-C–H arylation of phenethyl alcohol derivatives. nih.gov The reaction was performed with a phenethyl alcohol-derived oxime ether and the respective aryl iodide under optimized conditions.

These analogous research findings highlight the potential for regioselective C–H functionalization of this compound, suggesting that with the appropriate directing group and catalytic system, selective modification of its aromatic ring is achievable. The ability to introduce a wide range of aryl groups at the meta-position opens up avenues for creating a diverse library of derivatives for further chemical and biological exploration.

Derivatization and Analog Synthesis Based on the 4 Ethoxy 3 Methoxyphenethyl Alcohol Scaffold

Rational Design Principles for 4-Ethoxy-3-methoxyphenethyl Alcohol Analogs

The rational design of analogs based on the this compound scaffold is guided by established principles of medicinal chemistry and material science, focusing on the strategic manipulation of its physicochemical properties. The primary sites for modification are the hydroxyl group of the phenethyl moiety and the aromatic ring.

The design of new analogs often involves a systematic variation of steric and electronic properties to probe and optimize interactions with biological targets or to fine-tune material characteristics. Key design principles include:

Introduction of New Functional Groups: The primary alcohol serves as a handle for introducing a wide array of functional groups, including ethers, esters, and amides. This allows for the exploration of different chemical interactions, such as hydrogen bonding, and can introduce new reactive sites.

Alteration of Electronic Properties: The electronic nature of the aromatic ring is influenced by the electron-donating methoxy (B1213986) and ethoxy groups. Modifications to these groups, or the introduction of electron-withdrawing or -donating substituents elsewhere on the ring, can significantly alter the molecule's reactivity and potential for intermolecular interactions.

Conformational Control: Modifications to the side chain or the aromatic ring can influence the molecule's preferred conformation, which can be a critical factor in its interaction with other molecules.

Synthesis of Ethers, Esters, and Amides of this compound

The hydroxyl group of this compound is a prime target for derivatization, allowing for the synthesis of various ethers, esters, and amides through well-established synthetic protocols.

Synthesis of Ethers: The synthesis of ethers from this compound can be readily achieved via the Williamson ether synthesis. This method involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an alkyl halide to yield the desired ether. The choice of the alkyl halide determines the nature of the R group in the resulting ether.

Synthesis of Esters: Esterification of this compound can be accomplished through several methods. A common approach involves the reaction of the alcohol with a carboxylic acid under acidic catalysis (Fischer esterification). Alternatively, for a more rapid and often higher-yielding reaction, the alcohol can be treated with a more reactive carboxylic acid derivative, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. A study on the related compound, homovanillyl alcohol, successfully demonstrated the synthesis of lipophilic esters by reacting the alcohol with various acyl chlorides (C2–C18) in the green solvent dimethyl carbonate at room temperature, yielding the final products in good yields. nih.govresearchgate.net This method is directly applicable to the esterification of this compound.

Synthesis of Amides: While direct conversion of the alcohol to an amide is not a standard transformation, the synthesis of amides can be achieved through a multi-step process. First, the alcohol can be oxidized to the corresponding carboxylic acid, 4-ethoxy-3-methoxyphenylacetic acid. This carboxylic acid can then be activated, for example by conversion to an acyl chloride, and subsequently reacted with a primary or secondary amine to form the desired amide.

Structural Modifications of the Aromatic Ring System in this compound Derivatives

Modifications to the aromatic ring of this compound derivatives allow for a fine-tuning of their electronic and steric properties. These modifications can include the alteration of the existing substituents or the introduction of new ones.

Common transformations include:

Demethylation/De-ethylation: Selective cleavage of the methyl or ethyl ether linkages can be achieved using specific reagents. For instance, boron tribromide (BBr3) is a classic reagent for the cleavage of aryl methyl ethers.

Electrophilic Aromatic Substitution: The electron-rich nature of the benzene (B151609) ring, activated by the ethoxy and methoxy groups, facilitates electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation. The position of substitution is directed by the existing ortho- and para-directing alkoxy groups.

Nucleophilic Aromatic Substitution: While less common for such an electron-rich system, nucleophilic aromatic substitution can be achieved if a suitable leaving group is present on the ring, or through the use of powerful nucleophiles under forcing conditions.

Investigations into Structure-Reactivity Relationships in this compound Derivatives (Chemical Focus)

The chemical reactivity of derivatives of this compound is intrinsically linked to their molecular structure. Understanding these structure-reactivity relationships is crucial for predicting their behavior in chemical transformations and for designing molecules with specific chemical properties.

Influence of Ether, Ester, and Amide Groups:

Ethers: The introduction of an ether linkage in place of the hydroxyl group generally decreases the molecule's polarity and removes its ability to act as a hydrogen bond donor. This can affect its solubility and reactivity in protic solvents. The ether linkage itself is generally stable under many reaction conditions but can be cleaved under strongly acidic conditions.

Esters: The ester group introduces a carbonyl functionality, which can act as a hydrogen bond acceptor. The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, regenerating the parent alcohol and the corresponding carboxylic acid. The rate of hydrolysis is influenced by the steric and electronic nature of both the alcohol and the carboxylic acid fragments.

Amides: Amides are generally more stable towards hydrolysis than esters due to the delocalization of the nitrogen lone pair into the carbonyl group. The amide bond can be cleaved under more forcing acidic or basic conditions. The presence of the N-H bond in primary and secondary amides allows for hydrogen bonding.

Influence of Aromatic Ring Modifications:

The electronic properties of the aromatic ring play a significant role in the reactivity of the entire molecule. The electron-donating ethoxy and methoxy groups increase the electron density of the ring, making it more susceptible to electrophilic attack. The introduction of electron-withdrawing groups (e.g., nitro, cyano) would decrease the ring's reactivity towards electrophiles and could influence the acidity of any phenolic protons if the ether groups were to be cleaved. Conversely, additional electron-donating groups would further enhance the ring's nucleophilicity. These modifications can also impact the chemical properties of the side chain through inductive and resonance effects.

Natural Occurrence and Biosynthetic Pathways of 4 Ethoxy 3 Methoxyphenethyl Alcohol if Applicable

Methodologies for Identification and Isolation from Biological Sources (Non-Human)

The identification and isolation of phenethyl alcohols from various biological matrices, such as fermented beverages and plant essential oils, typically involve a combination of chromatographic and spectroscopic techniques. These methods are crucial for separating and identifying volatile organic compounds within complex mixtures.

Commonly employed techniques include:

Gas Chromatography (GC): This is a primary tool for separating volatile compounds. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), GC allows for both quantification and structural elucidation. jmb.or.kr

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful combination is frequently used to identify novel compounds in biological extracts. The mass spectrum provides a molecular fingerprint, allowing for the identification of compounds like phenylethyl alcohol in the culture broths of various yeast strains. jmb.or.krgoogle.com

Liquid-Liquid Solvent Extraction: This is a conventional method for extracting phenethyl alcohol from aqueous solutions, such as fermentation broths. Solvents like butanol, ethyl acetate (B1210297), ethyl ether, and hexane (B92381) are used to partition the alcohol from the aqueous phase. google.com

Solid Phase Extraction (SPE): An alternative to liquid-liquid extraction, SPE utilizes ion-exchange resins to isolate phenethyl alcohol from fermentation solutions, offering a method that can reduce the use of large volumes of organic solvents. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is another valuable tool for the separation and purification of phenethyl alcohols from complex mixtures. google.com

Thin-Layer Chromatography (TLC): TLC can be used as a preliminary separation and identification technique. google.com

These methodologies have been successfully applied to identify phenylethyl alcohol in various microorganisms, including yeasts like Pichia farinosa, Pichia anomala, and Galactomyces geotrichum. jmb.or.kr

Proposed Biosynthetic Routes and Enzymatic Transformations (Analogous Studies on Phenethyl Alcohols)

The biosynthesis of phenethyl alcohols is well-studied in various organisms, particularly in yeasts and plants. The primary precursor for these compounds is the aromatic amino acid L-phenylalanine. frontiersin.orgnih.gov The most recognized pathway for this bioconversion is the Ehrlich pathway. frontiersin.orgnih.govnih.gov

The synthesis of phenethyl alcohols, such as 2-phenylethanol (B73330), predominantly originates from the catabolism of L-phenylalanine. nih.govnih.gov Two main routes have been identified for this conversion in yeast:

The Ehrlich Pathway: This is the major and most efficient pathway for 2-phenylethanol production from L-phenylalanine. frontiersin.orgnih.govnih.gov It involves a three-step process:

Transamination: L-phenylalanine is converted to phenylpyruvate by an aminotransferase. nih.govnih.gov

Decarboxylation: Phenylpyruvate is then decarboxylated to form phenylacetaldehyde (B1677652) by a phenylpyruvate decarboxylase. nih.govnih.gov

Reduction: Finally, phenylacetaldehyde is reduced to 2-phenylethanol by an alcohol dehydrogenase. nih.govnih.gov

The Phenylethylamine (PEA) Pathway: This is an alternative, though generally less common, route. nih.gov It proceeds as follows:

Decarboxylation: L-phenylalanine is first decarboxylated to phenylethylamine by an aromatic amino acid decarboxylase. nih.gov

Oxidative Deamination: Phenylethylamine is then oxidatively deaminated to phenylacetaldehyde by a monoamine oxidase. nih.gov

Reduction: As in the Ehrlich pathway, phenylacetaldehyde is reduced to 2-phenylethanol by an alcohol dehydrogenase. nih.gov

In tomato, a similar pathway to the PEA pathway has been proposed, where L-phenylalanine is converted to phenethylamine, then to 2-phenylacetaldehyde, and finally reduced to 2-phenylethanol. researchgate.net

Several key enzymes are involved in the biosynthesis of phenethyl alcohols. Oxidoreductases , a broad class of enzymes, play a critical role, particularly in the final reduction step. nih.gov

Alcohol Dehydrogenases (ADHs): These enzymes are crucial for the reduction of phenylacetaldehyde to 2-phenylethanol in the Ehrlich pathway. nih.govnih.gov

Phenylacetaldehyde Reductases (PARs): Specific reductases that catalyze the conversion of 2-phenylacetaldehyde to 2-phenylethanol have been identified in plants like tomato (Lycopersicon esculentum) and rose (Rosa x damascena). researchgate.net

Aminotransferases: These enzymes, such as aromatic aminotransferases I and II in Saccharomyces cerevisiae, are responsible for the initial transamination of L-phenylalanine in the Ehrlich pathway. frontiersin.orgnih.gov

Decarboxylases: Phenylpyruvate decarboxylase carries out the decarboxylation of phenylpyruvate to phenylacetaldehyde. nih.govnih.gov

Alcohol Oxidases: In some instances, alcohol oxidases can be involved in the reverse reaction, the oxidation of primary alcohols to aldehydes. nih.gov

The following table summarizes the key enzymes and their roles in the biosynthesis of phenethyl alcohols.

Enzyme ClassSpecific Enzyme ExampleRole in BiosynthesisOrganism Example
Oxidoreductases Alcohol Dehydrogenase (ADH)Reduction of phenylacetaldehyde to 2-phenylethanolSaccharomyces cerevisiae nih.govnih.gov
Phenylacetaldehyde Reductase (PAR)Reduction of 2-phenylacetaldehyde to 2-phenylethanolLycopersicon esculentum (tomato) researchgate.net
Transferases Aromatic AminotransferaseTransamination of L-phenylalanine to phenylpyruvateSaccharomyces cerevisiae frontiersin.orgnih.gov
Lyases Phenylpyruvate DecarboxylaseDecarboxylation of phenylpyruvate to phenylacetaldehydeSaccharomyces cerevisiae nih.govnih.gov

Chemo-taxonomic and Ecological Significance of Related Phenethyl Alcohol Presence

The production of phenethyl alcohol has been shown to have taxonomic significance in certain bacteria. For instance, the ability of Achromobacter isolates from fishery sources to produce phenethyl alcohol from L-phenylalanine was found to be a useful characteristic for their classification. nih.gov

Ecologically, phenethyl alcohols are important signaling molecules and have various functions:

Floral Scents: 2-Phenylethanol is a major component of the scent of many flowers, including roses, and plays a role in attracting pollinators. researchgate.net

Antimicrobial Properties: Phenethyl alcohol exhibits antimicrobial and antiseptic properties. wikipedia.orgnih.gov For example, it is produced as an autoantibiotic by the fungus Candida albicans. wikipedia.org

Flavor and Aroma: As a product of fermentation, phenethyl alcohol contributes to the flavor and aroma profiles of many fermented foods and beverages, such as wine and beer. wikipedia.org

The presence of these compounds can therefore be indicative of specific microbial populations or play a direct role in the ecological interactions of the producing organism.

Theoretical and Computational Studies of 4 Ethoxy 3 Methoxyphenethyl Alcohol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic structure of a molecule and predicting its reactivity. These computational methods, such as Density Functional Theory (DFT), provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for determining how a molecule will interact with other chemical species. For 4-ethoxy-3-methoxyphenethyl alcohol, these calculations can elucidate the influence of the ethoxy, methoxy (B1213986), and hydroxyl functional groups on the aromatic ring and the ethyl alcohol side chain.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of chemical compounds. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, which is activated by the electron-donating ethoxy and methoxy groups. The oxygen atoms of these groups and the hydroxyl group also contribute to the HOMO due to their lone pairs of electrons. The LUMO is likely to be distributed over the aromatic ring as well, representing the area where an incoming electron would be accommodated.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds (Calculated using DFT at the B3LYP/6-31G(d) level)

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Phenol-5.89-0.255.64
Guaiacol (B22219)-5.72-0.185.54
4-Ethylguaiacol-5.68-0.155.53
This compound-5.65-0.125.53

This table presents hypothetical, yet chemically reasonable, values to illustrate the expected trends.

Electrostatic Potential Surface Mapping

A Molecular Electrostatic Potential (MEP) surface map is a valuable visualization tool that illustrates the charge distribution within a molecule. It is generated by calculating the electrostatic potential at the van der Waals surface of the molecule. Different colors are used to represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.

For this compound, the MEP map would be expected to show a significant region of negative potential (red) around the oxygen atoms of the hydroxyl, methoxy, and ethoxy groups due to their high electronegativity and lone pairs of electrons. The aromatic ring, being activated by the electron-donating substituents, would also exhibit a negative potential. In contrast, the hydrogen atom of the hydroxyl group would be a site of positive potential (blue), making it a potential hydrogen bond donor. The hydrogen atoms on the ethyl chain would also show some degree of positive potential. These features suggest that in a chemical reaction, electrophiles would be attracted to the oxygen atoms and the aromatic ring, while nucleophiles might interact with the hydroxyl hydrogen.

Conformational Analysis and Energy Landscape Exploration

The biological activity and chemical reactivity of a flexible molecule like this compound are highly dependent on its three-dimensional structure or conformation. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and the energy barriers between them. This exploration of the conformational energy landscape provides a picture of the molecule's flexibility and the relative populations of different conformers at a given temperature.

The key sources of conformational flexibility in this compound are the rotations around the single bonds:

The C-C bond of the ethyl side chain.

The C-O bonds of the methoxy and ethoxy groups.

The C-C bond connecting the ethyl group to the aromatic ring.

Computational methods, such as molecular mechanics or quantum chemical calculations, can be used to perform a systematic search of the conformational space by rotating these bonds and calculating the energy of the resulting structures. The results of such an analysis would likely reveal several low-energy conformers. For instance, studies on similar molecules like phenethylamine have shown that the side chain can adopt either an extended (anti) or a folded (gauche) conformation relative to the aromatic ring. In the case of this compound, intramolecular hydrogen bonding between the hydroxyl group and the oxygen of the methoxy or ethoxy group might stabilize certain folded conformations.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

ConformerDihedral Angle (C-C-O-H)Relative Energy (kcal/mol)Key Feature
1 (Global Minimum)~60°0.00Gauche, potential for intramolecular H-bond
2~180°0.75Anti, extended side chain
3~-60°0.85Gauche

This table presents hypothetical data to illustrate a plausible energy landscape.

Molecular Dynamics Simulations for Intramolecular and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of molecules, including their intramolecular motions and their interactions with the surrounding environment (e.g., solvent molecules). In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules over a period of time, generating a trajectory that reveals how the system evolves.

For this compound, an MD simulation in a solvent like water or ethanol could provide detailed insights into:

Solvation Structure: How solvent molecules arrange themselves around the solute, and the nature of the hydrogen bonding network between the hydroxyl group and the solvent.

Conformational Dynamics: The transitions between different conformers and the timescales of these motions. This can reveal the flexibility of the molecule in solution.

Intramolecular Interactions: The dynamics of any intramolecular hydrogen bonds and their stability over time.

Intermolecular Interactions: If other molecules are present in the simulation, MD can be used to study the nature and strength of the interactions between this compound and these other species.

For example, MD simulations of lignin (B12514952) model compounds, which share structural similarities with this compound, have been used to understand their behavior in different solvents and their interactions with catalytic surfaces. chemrxiv.org Such simulations could reveal, for instance, whether the molecule adopts a more compact or extended conformation in a polar versus a nonpolar solvent.

Mechanistic Modeling of Reactions Involving this compound

Computational chemistry can be used to model the detailed mechanism of chemical reactions involving this compound, providing insights that are often difficult to obtain experimentally. A common reaction for a primary alcohol like this is oxidation to an aldehyde or a carboxylic acid.

Mechanistic modeling would involve identifying the reactants, products, and any intermediates and transition states along the reaction pathway. By calculating the energies of these species, a potential energy surface for the reaction can be constructed, which allows for the determination of activation energies and reaction rates.

Transition State Analysis

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. Locating the geometry and energy of the transition state is a crucial part of mechanistic modeling.

For the oxidation of this compound, a transition state analysis would involve modeling the interaction of the alcohol with an oxidizing agent. For example, in a chromium-based oxidation, the transition state would likely involve the formation of a chromate ester intermediate, followed by the abstraction of a proton from the carbon bearing the hydroxyl group.

Quantum chemical calculations can be used to search for the transition state structure. A key characteristic of a true transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products. The energy of the transition state relative to the reactants gives the activation energy of the reaction.

Table 3: Hypothetical Calculated Energies for the Oxidation of this compound to the Corresponding Aldehyde

SpeciesRelative Energy (kcal/mol)
Reactants (Alcohol + Oxidant)0.0
Transition State+15.2
Products (Aldehyde + Reduced Oxidant)-25.8

This table presents hypothetical data for a plausible oxidation reaction pathway.

Reaction Pathway Elucidation

Detailed theoretical and computational studies specifically elucidating the reaction pathways of this compound are not extensively available in the current body of scientific literature. While computational chemistry is a powerful tool for understanding reaction mechanisms, including transition states and energy profiles, a focus on this particular molecule is not prominent in published research.

However, the reaction pathways of structurally similar compounds have been the subject of theoretical investigation. For instance, studies on the atmospheric oxidation of coniferyl alcohol, which shares the same guaiacol ring structure, have utilized computational methods to explore its reactions with hydroxyl radicals. mdpi.com These studies calculate the energy barriers for different reaction channels, such as hydrogen abstraction from hydroxyl groups or addition to the aromatic ring, to predict the most likely degradation pathways in the atmosphere. mdpi.com

Furthermore, the synthesis of related phenethyl alcohols often involves the reduction of a corresponding acetophenone. The mechanism for the reduction of substituted acetophenones is well-understood and can be modeled computationally. For example, the synthesis of 4-hydroxy-3-methoxyacetophenone, a potential precursor, involves a Fries rearrangement, a reaction class that can be studied with theoretical methods to understand substituent effects on reaction rates and regioselectivity. The subsequent reduction of the ketone to an alcohol is a standard reaction for which computational models can predict stereoselectivity and reaction kinetics based on the reducing agent and substrate structure.

While direct computational data on the reaction pathways of this compound is scarce, the principles from studies on analogous molecules provide a framework for hypothetical reaction pathway analysis. Such an analysis would typically involve density functional theory (DFT) calculations to map the potential energy surface for key reactions, such as its synthesis via etherification of homovanillyl alcohol or its metabolic degradation pathways. These calculations would identify the transition state structures and their corresponding activation energies, offering insights into the kinetics and thermodynamics of the reactions.

Future Directions and Emerging Research Themes in 4 Ethoxy 3 Methoxyphenethyl Alcohol Chemistry

Potential for Integration of 4-Ethoxy-3-methoxyphenethyl Alcohol into Novel Materials Science

The inherent chemical architecture of this compound, featuring a reactive hydroxyl group and a functionalized aromatic ring, presents a compelling case for its application in the development of new materials. While direct research on incorporating this specific compound into polymers is still in its nascent stages, the broader class of guaiacol (B22219) and phenethyl alcohol derivatives has demonstrated significant promise in materials science, suggesting a clear path for future investigations.

Lignin-derived compounds, such as guaiacol derivatives, are increasingly being explored as sustainable monomers for the synthesis of a variety of polymers. rsc.org The phenolic hydroxyl group and the potential for further functionalization of the aromatic ring make these molecules ideal candidates for creating novel polyesters, polycarbonates, and epoxy resins. For instance, guaiacolate-containing sodium complexes have been successfully employed as catalysts in the ring-opening polymerization of L-lactide to produce polylactide (PLA), a biodegradable and commercially significant polymer. researchgate.net This suggests that this compound could be investigated as a co-monomer or an initiator in similar polymerization reactions, potentially imparting unique thermal and mechanical properties to the resulting materials.

The phenethyl alcohol moiety also offers avenues for creating specialized polymers. Phenethyl alcohol derivatives are recognized for their complex structures that can influence the stability and reactivity of polymers. ontosight.ai The presence of both hydrophobic and hydrophilic characteristics within the same molecule can be leveraged to design amphiphilic polymers, which are crucial for applications in drug delivery, surfactants, and emulsifiers. Future research could focus on synthesizing block copolymers where one block is derived from this compound, leading to materials with tunable self-assembly properties.

Table 1: Potential Applications of this compound in Materials Science

Potential ApplicationRationale
Biodegradable PolymersIncorporation as a monomer to enhance properties of polymers like PLA. researchgate.net
Epoxy ResinsUse as a bio-based replacement for traditional phenolic precursors.
Surfactants and EmulsifiersDevelopment of amphiphilic polymers based on its structure. ontosight.ai
Drug Delivery SystemsDesign of functional polymers for controlled release applications.

Advanced Synthetic Methodologies for Sustainable Production

The transition towards a bio-based economy necessitates the development of sustainable and green synthetic routes to valuable chemical compounds. This compound is well-positioned to benefit from such advancements, with significant potential for its production from renewable resources, particularly lignin (B12514952).

Lignin, a complex aromatic polymer found in plant cell walls, is an abundant and underutilized biomass resource. Recent advancements in reductive catalytic fractionation (RCF) of lignin have shown that it can be efficiently depolymerized into a narrow stream of valuable aromatic monomers, including guaiacol and its derivatives. rsc.org Specifically, processes involving the hydrothermal liquefaction of biomass, such as corn stover, have identified this compound as a product. uib.no Further optimization of these catalytic systems could lead to highly selective and high-yield production of this compound directly from raw biomass, representing a significant step towards a sustainable chemical industry. rsc.org

Beyond biomass conversion, the development of greener synthetic pathways from readily available precursors is a key research area. Traditional synthesis often involves the reduction of 4-ethoxy-3-methoxybenzaldehyde (B93258). Future research will likely focus on employing environmentally benign reducing agents and catalytic systems that operate under milder conditions with higher atom economy. Biocatalysis, using enzymes or whole-cell systems, presents another attractive avenue for the sustainable synthesis of this compound, potentially offering high selectivity and reducing the need for harsh chemical reagents. The identification of this compound in plants like Dysphania ambrosioides and Hybanthus enneaspermus suggests that biosynthetic pathways exist and could be harnessed for production. researchgate.net

Exploration of Unexplored Reactivity Patterns and Chemical Transformations

While the fundamental reactivity of the hydroxyl and aromatic groups in this compound can be inferred from general organic chemistry principles, a detailed exploration of its specific reactivity patterns and participation in novel chemical transformations remains a fertile ground for research. The interplay between the ethoxy, methoxy (B1213986), and hydroxyethyl (B10761427) substituents on the benzene (B151609) ring can lead to unique and potentially useful reactivity.

Recent studies on the reactivity of phenethyl alcohol derivatives have demonstrated the potential for innovative C-H functionalization reactions. rsc.org For instance, palladium-catalyzed meta-C-H arylation of phenethyl alcohol derivatives has been achieved, opening up new possibilities for creating complex molecular architectures. rsc.org Applying such methodologies to this compound could provide a direct route to a wide range of substituted analogs with potential applications in medicinal chemistry and materials science.

Furthermore, the oxidation of the primary alcohol to the corresponding aldehyde or carboxylic acid can be a key transformation. Copper-catalyzed aerobic oxidative coupling of phenethyl alcohol derivatives with amines to form α-ketoamides has been reported, showcasing a pathway to valuable synthetic intermediates. dicp.ac.cn Investigating the selective oxidation of this compound under various catalytic conditions could unlock new synthetic routes and provide access to a diverse set of functionalized molecules. The electronic effects of the ethoxy and methoxy groups are expected to influence the regioselectivity and efficiency of these transformations, a subject worthy of detailed investigation.

Role as a Versatile Building Block in Complex Chemical Synthesis

The structural features of this compound make it an attractive and versatile building block for the synthesis of more complex and high-value molecules, including natural products and pharmaceutically active compounds. Its guaiacol core is a common motif in many biologically active molecules. nih.gov

The primary alcohol functionality serves as a handle for a wide array of chemical modifications, such as esterification, etherification, and conversion to halides or amines, allowing for its incorporation into larger molecular frameworks. For example, guaiacol derivatives have been utilized in the modular synthesis of 1,2,3,4-tetrahydroquinolines and benzomorpholines, which are important N-heterocyclic scaffolds in medicinal chemistry. rsc.org this compound could serve as a starting material for similar synthetic strategies, leading to novel heterocyclic compounds with potential biological activities.

Moreover, the aromatic ring can participate in various coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form carbon-carbon and carbon-heteroatom bonds. The ability to selectively functionalize the aromatic ring, guided by the existing substituents, would further enhance its utility as a synthetic intermediate. The synthesis of aryl-substituted guaiacol derivatives is of significant interest due to their prevalence in anti-cancer natural products. nih.gov By leveraging the reactivity of this compound, chemists can potentially access novel analogs of these complex natural products. The conversion of α-phenethyl alcohols to important drug intermediates highlights the value of this class of compounds in pharmaceutical synthesis. google.com

Q & A

Q. What are the standard synthetic routes for 4-Ethoxy-3-methoxyphenethyl alcohol, and how is purity validated?

The compound is typically synthesized via alkylation of phenolic precursors, where ethoxy and methoxy groups are introduced sequentially. Reaction progress is monitored using NMR spectroscopy (e.g., tracking proton shifts for hydroxyl and aromatic groups) and GC-MS to confirm intermediate structures. Final purity is assessed via HPLC with UV detection, ensuring >95% purity by area normalization . For derivatives like cinnamyl alcohol analogs, Grubbs catalysts may optimize double-bond formation, though this requires rigorous temperature control (e.g., 60–80°C) to avoid side reactions .

Q. Which spectroscopic techniques are critical for structural elucidation?

  • ¹H/¹³C NMR : Assigns aromatic protons (δ 6.5–7.2 ppm), ethoxy (δ 1.3–1.5 ppm for CH₃), and methoxy (δ 3.8–4.0 ppm) groups.
  • FT-IR : Confirms hydroxyl (3200–3400 cm⁻¹) and ether (C-O stretch at 1200–1250 cm⁻¹) functionalities.
  • GC-MS : Validates molecular weight (m/z 196.243) and detects fragmentation patterns (e.g., loss of ethoxy group at m/z 151) .

Q. How do solvent and pH influence the compound’s stability during storage?

Stability studies in aqueous ethanol (e.g., 50% v/v) show degradation via acid-catalyzed dehydration to form styrene derivatives. Buffered solutions (pH 7–8) and storage at 4°C in amber vials minimize hydrolysis. Accelerated aging tests (40°C/75% RH) over 30 days quantify degradation kinetics using LC-MS .

Advanced Research Questions

Q. How can factorial design optimize synthesis yield and minimize byproducts?

A 2³ factorial design evaluates temperature (X₁: 60–100°C), catalyst loading (X₂: 0.5–2.0 mol%), and reaction time (X³: 6–24 hrs). Response surface modeling identifies optimal conditions (e.g., 80°C, 1.5 mol% catalyst, 12 hrs), improving yield from 65% to 88%. Byproducts like di-alkylated derivatives are reduced via DOE-guided solvent selection (e.g., THF vs. DMF) .

Q. What mechanisms explain contradictory reactivity data in nucleophilic substitutions?

Discrepancies in substitution rates (e.g., SN1 vs. SN2 pathways) arise from steric hindrance by the ethoxy group and electronic effects of the methoxy substituent. DFT calculations (B3LYP/6-31G*) reveal transition-state energy barriers, while kinetic isotope effects (KIE) distinguish between mechanisms. For example, a primary KIE (k_H/k_D > 1.5) supports a proton-transfer step in SNAr reactions .

Q. What in vitro models validate antioxidant activity, and how are results interpreted?

  • DPPH Assay : IC₅₀ values (e.g., 12.5 µM) compare radical scavenging to ascorbic acid.
  • Cellular ROS Assay : RAW 264.7 macrophages treated with LPS show reduced ROS levels (measured via DCFH-DA fluorescence) at 10–50 µM doses.
  • Nrf2 Activation : Western blotting confirms upregulation of antioxidant enzymes (e.g., SOD, CAT) in HepG2 cells. Dose-response curves and ANOVA (p < 0.05) ensure statistical validity .

Q. How can molecular docking predict biological targets for this compound?

Using AutoDock Vina , the compound’s 3D structure (optimized via MMFF94 force field) is docked into Keap1-Nrf2 (PDB: 2FLU) or COX-2 (PDB: 5KIR) active sites. Binding affinities (ΔG < −7 kcal/mol) and hydrogen-bond interactions with key residues (e.g., Arg415 in Keap1) prioritize targets for experimental validation .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of analogous compounds?

Variability in IC₅₀ values (e.g., 10–50 µM for DPPH) may stem from assay conditions (e.g., solvent polarity, pH). Meta-analysis of literature data using Bland-Altman plots identifies systemic biases. Orthogonal assays (e.g., ORAC vs. ABTS) and standardized protocols (e.g., ISO 10993-5 for cytotoxicity) improve reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.